An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclobutane: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. Among the emerging classes of building blocks, fluorinated carbocycles have garnered significant attention. 3-Bromo-1,1-difluorocyclobutane, a structurally unique and reactive molecule, stands out as a valuable tool for drug discovery programs. Its strategic combination of a strained cyclobutane ring, a gem-difluoro motif, and a reactive bromine handle allows for the precise introduction of three-dimensional character and modulation of key drug-like properties.
The gem-difluoro group is a well-recognized bioisostere for a carbonyl group and can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring itself introduces a degree of conformational rigidity and three-dimensionality that can be advantageous for optimizing ligand-receptor interactions.[2] Finally, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular architectures.[3]
This technical guide provides a comprehensive overview of 3-Bromo-1,1-difluorocyclobutane, including its core properties, synthesis, reactivity, and applications in drug discovery, with a focus on providing practical insights for its effective utilization in research and development.
Core Properties of 3-Bromo-1,1-difluorocyclobutane
CAS Number: 1310729-91-9[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅BrF₂ | [4] |
| Molecular Weight | 170.98 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | ChemicalBook |
| Boiling Point (Predicted) | 113.4 ± 40.0 °C | [6] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | ChemicalBook |
| Purity | Typically ≥95% - 97% | [7][8] |
Spectroscopic Data
While readily available from commercial suppliers, detailed, citable spectroscopic data in peer-reviewed literature is not abundant. However, chemical suppliers often provide typical Certificate of Analysis data which includes ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data consistent with the assigned structure. Researchers are advised to acquire and interpret their own analytical data for any purchased or synthesized batches of this compound.
Synthesis of 3-Bromo-1,1-difluorocyclobutane
A scalable and operationally simple strategy for the preparation of gem-difluorinated cyclobutanes, including bromo-substituted derivatives, has been developed, providing a practical route for accessing these valuable building blocks. The synthesis leverages commercially available starting materials and avoids the use of hazardous reagents like mercury or high-temperature processes that were characteristic of earlier methodologies.[9]
A key transformation in the synthesis of such compounds often involves the deoxyfluorination of a corresponding cyclobutanone precursor.[9]
Below is a representative workflow for the synthesis of gem-difluorinated cyclobutane building blocks, adapted from established methodologies.
Caption: Generalized synthetic workflow for 3-Bromo-1,1-difluorocyclobutane.
Experimental Protocol: A General Approach to gem-Difluorinated Cyclobutanes
The following is a generalized protocol based on the synthesis of similar gem-difluorinated cyclobutane building blocks.[9] Researchers should adapt and optimize this procedure for the specific synthesis of 3-Bromo-1,1-difluorocyclobutane.
Step 1: Deoxyfluorination of a 3-Substituted Cyclobutanone
-
To a solution of the appropriate 3-substituted cyclobutanone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a deoxyfluorinating agent (e.g., MorphDAST) dropwise at a reduced temperature (e.g., -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the gem-difluorinated cyclobutanone.
Step 2: Reduction of the gem-Difluorocyclobutanone
-
To a solution of the gem-difluorocyclobutanone in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the gem-difluorocyclobutanol.
Step 3: Bromination of the gem-Difluorocyclobutanol
-
To a solution of the gem-difluorocyclobutanol in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a brominating agent (e.g., phosphorus tribromide or thionyl bromide) dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Pour the reaction mixture onto ice-water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-Bromo-1,1-difluorocyclobutane. Further purification may be achieved by distillation.
Reactivity and Synthetic Applications
The bromine atom in 3-Bromo-1,1-difluorocyclobutane is the primary site of reactivity, serving as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
3-Bromo-1,1-difluorocyclobutane is an excellent substrate for common cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in drug discovery for the construction of novel molecular entities.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Heck Coupling: Reaction with alkenes.
Caption: Key cross-coupling reactions of 3-Bromo-1,1-difluorocyclobutane.
Experimental Protocol: General Procedure for Sonogashira Cross-Coupling
The following is a general procedure for the Sonogashira coupling of a bromo-substituted electrophile with a terminal alkyne, which can be adapted for 3-Bromo-1,1-difluorocyclobutane.[10]
-
To a flask equipped with a magnetic stir bar and septum, add the 3-Bromo-1,1-difluorocyclobutane (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).
-
Flush the flask with an inert gas (argon or nitrogen) for 10 minutes.
-
Add a suitable solvent, such as triethylamine, and flush with the inert gas for another 10 minutes.
-
Add the terminal alkyne (2.0-3.0 equiv) via syringe.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and add a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
The incorporation of the 1,1-difluorocyclobutane moiety into bioactive molecules is an emerging strategy in medicinal chemistry.[2] This is driven by the ability of this scaffold to act as a bioisosteric replacement for other groups, such as phenyl rings or carbonyls, leading to improved metabolic stability, solubility, and potency.[1]
While specific examples detailing the direct use of 3-Bromo-1,1-difluorocyclobutane in the synthesis of named, late-stage clinical candidates or approved drugs are not yet prevalent in publicly accessible literature, its utility is demonstrated in the broader context of synthesizing libraries of novel compounds for screening and lead optimization. The ability to readily diversify the molecule via its bromine handle makes it an ideal starting material for exploring structure-activity relationships around the difluorocyclobutane core.
Safety and Handling
3-Bromo-1,1-difluorocyclobutane is a flammable liquid and an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Bromo-1,1-difluorocyclobutane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, three-dimensional ring system, a metabolically robust gem-difluoro group, and a synthetically tractable bromine handle provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for non-flat, fluorinated scaffolds continues to grow, the importance of reagents like 3-Bromo-1,1-difluorocyclobutane in the development of the next generation of pharmaceuticals is set to increase.
References
-
Chemsrc. 3-bromo-1,1-difluorocyclobutane | CAS#:1310729-91-9.[Link]
-
PubChem. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207.[Link]
-
Mykhailiuk, P. K. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ChemRxiv. [Link]
-
Synthonix. 3-Bromo-1,1-difluorocyclobutane - [B11669].[Link]
- Al-Hadedi, A. A. M., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4074-4076.
-
Hu, T., & Fox, J. M. (2023). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters, 25(28), 5249–5253. [Link]
-
Zhou, Y., Murphy, J. A., & O'Hagan, D. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
Mykhailiuk, P. K. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainian Bioorganic Acta. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthonix, Inc > 1310729-91-9 | 3-Bromo-1,1-difluorocyclobutane [synthonix.com]
- 5. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-bromo-1,1-difluorocyclobutane | CAS#:1310729-91-9 | Chemsrc [chemsrc.com]
- 7. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]
- 8. 1310729-91-9 Cas No. | 3-Bromo-1,1-difluorocyclobutane | Apollo [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. kbfi.ee [kbfi.ee]
